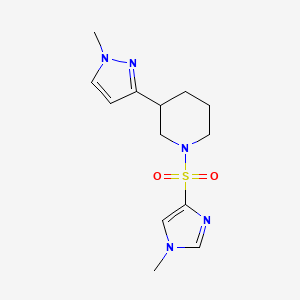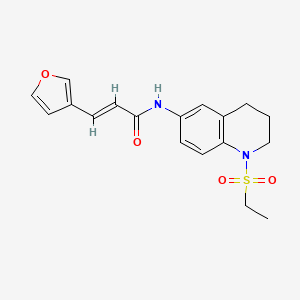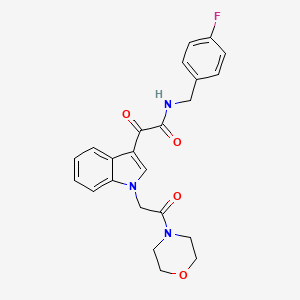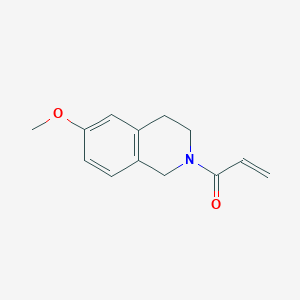
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds incorporating similar structural features to "1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine" have been explored for their potential in synthesizing new heterocycles with antimicrobial properties. For instance, research by El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated the synthesis of new heterocyclic compounds based on sulfonamide and pyrazole frameworks, revealing their significant antimicrobial activity. This indicates a broader interest in the antimicrobial applications of sulfonyl and pyrazolyl derivatives in scientific research (El‐Emary, Al-muaikel, & Moustafa, 2002).
Electrolytic Coloring of Anodized Aluminum
Research into the application of heterocyclic organic compounds, such as piperidine derivatives, has extended into the field of materials science, specifically in the electrolytic coloring of anodized aluminum. Moshohoritou, Tsangaraki-Kaplanoglou, and Kotsira (1994) investigated the influence of compounds including piperidine on the throwing power and stability of Tin(II) solutions used in coloring processes. This highlights the versatility of piperidine derivatives in applications beyond pharmaceuticals, demonstrating their utility in improving material processing techniques (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Synthesis of Bioactive Derivatives
The synthesis of bioactive derivatives incorporating elements of the structure has been a significant area of research. Studies have focused on creating compounds with potential antibacterial, antifungal, and antimalarial activities. For example, research by Bhatt, Kant, and Singh (2016) explored the synthesis of novel sulfonamide and amide derivatives featuring piperidine and imidazo[1,2-b]pyridazine moieties. These compounds were evaluated for their antimicrobial activities, demonstrating the research community's ongoing interest in discovering new therapeutic agents with unique mechanisms of action (Bhatt, Kant, & Singh, 2016).
Chemical Modification and Functionalization
The chemical modification and functionalization of heterocyclic compounds, including the addition of sulfonyl groups to imidazole and pyridine derivatives, have been explored to create a variety of room temperature ionic liquids (RTILs) and other novel compounds. Research by Zhang, Martin, and Desmarteau (2003) exemplifies this approach, offering insights into methodologies for direct methylation or trifluoroethylation, thereby expanding the utility and applicability of these heterocyclic compounds in various chemical syntheses (Zhang, Martin, & Desmarteau, 2003).
Eigenschaften
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c1-16-9-13(14-10-16)21(19,20)18-6-3-4-11(8-18)12-5-7-17(2)15-12/h5,7,9-11H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRIBFCLXZIGSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2364218.png)






![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2364229.png)



![2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2364234.png)
![3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364236.png)